1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

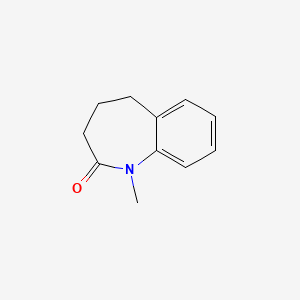

1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a seven-membered benzazepine ring system featuring a ketone group at position 2 and a methyl substituent at position 1. The parent compound, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (C₁₀H₁₁NO; MW 161.20 g/mol), serves as the scaffold for structural modifications . The addition of the methyl group enhances lipophilicity and may influence metabolic stability and receptor interactions.

Properties

IUPAC Name |

1-methyl-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFBAQAIVGHQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20678-82-4 | |

| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 20678-82-4) is a compound belonging to the benzazepine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C11H13NO, with a molecular weight of approximately 175.23 g/mol. Its structure features a tetrahydrobenzazepine core which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 20678-82-4 |

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| LogP | 2.345 |

Antimicrobial Activity

Research indicates that derivatives of benzazepines exhibit antimicrobial properties. A study highlighted that certain benzazepine derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 12.4 µM against S. aureus.

Neuroprotective Effects

Benzazepines are known for their neuroprotective effects. A specific study on related compounds indicated that they could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition suggests potential applications in treating cognitive disorders.

Anti-inflammatory Properties

The anti-inflammatory activity of benzazepine derivatives has also been documented. Compounds similar to this compound have shown greater anti-inflammatory effects compared to standard agents like curcumin . This property may be attributed to their ability to modulate inflammatory pathways.

Study on Antiviral Activity

In a study examining the antiviral properties of benzazepine derivatives, it was found that certain compounds effectively inhibited HIV replication at nanomolar concentrations with minimal cytotoxicity . This highlights the therapeutic potential of these compounds in antiviral applications.

Synthesis and Biological Testing

A systematic approach was taken to synthesize various benzazepine derivatives through multicomponent reactions. The synthesized compounds were subjected to biological testing, revealing a range of activities including antibacterial and antifungal effects . The structure–activity relationship (SAR) studies indicated that modifications in the substituents could significantly enhance biological efficacy.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Potential

Research indicates that 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one may exhibit neuroprotective effects. Its structural similarity to other benzazepine derivatives suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that compounds in this class can interact with dopamine receptors, which are crucial in the modulation of mood and motor control.

Case Study: Dopamine Receptor Interaction

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzazepine derivatives in modulating dopamine receptor activity. The research demonstrated that certain modifications to the benzazepine structure could enhance receptor binding affinity and selectivity, indicating a promising pathway for developing new antipsychotic medications .

Analytical Chemistry

Use as a Reference Compound

Due to its distinct chemical properties, this compound serves as a reference compound in analytical chemistry. It is utilized in the calibration of chromatographic techniques such as HPLC (High Performance Liquid Chromatography) for the analysis of complex mixtures. Its purity and stability make it an ideal candidate for ensuring accurate measurements in various analytical applications .

Material Science

Synthesis of Functional Materials

The compound has also been investigated for its role in synthesizing functional materials. Its unique molecular structure allows for the formation of polymers with specific electrical and optical properties. Research has demonstrated that incorporating benzazepine units into polymer matrices can enhance their conductivity and thermal stability .

Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Type Variations

Substituents on the Benzazepine Core

- 9-Methyl substitution : 9-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 82039-17-6) shifts the methyl group to the fused benzene ring, which may disrupt π-π stacking interactions compared to the 1-methyl analog .

Functional Group Modifications

- Oxime Ether: (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one introduces a methoxyimino group at position 5, creating a planar C=N bond confirmed by X-ray crystallography.

- Bromo Substitution : 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one adds a halogen at position 3, increasing molecular weight (MW 242.11 g/mol) and reactivity for further synthetic derivatization .

Comparison with Diazepine Derivatives

Benzodiazepines, such as 1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride (C₁₄H₁₈ClN₂O), differ by having two nitrogen atoms in the seven-membered ring. This structural change increases polarity and may alter pharmacological profiles, such as GABA receptor modulation, compared to benzazepinones .

Pyrimidine-Fused Derivatives

Derivatives like 7-[2-(4-Toluidino)pyrimidin-4-yl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (2b) incorporate a pyrimidine ring at position 5. Key differences include:

- Electronic Effects: Electron-donating (e.g., 4-methoxy) or withdrawing (e.g., 4-chloro) groups on the anilino moiety influence π-electron density and receptor binding .

- Purity and Stability : HPLC purity >97% at 254 nm/280 nm and melting points (~223°C) indicate high crystallinity and thermal stability, comparable to the parent compound .

Preparation Methods

Lactam Formation via Schmidt Reaction

The Schmidt reaction, a cornerstone in lactam synthesis, has been adapted for preparing 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This method involves the treatment of ketone precursors with hydrazoic acid (HN₃) under acidic conditions, facilitating a rearrangement to form the seven-membered lactam ring.

For instance, 6-fluoro-1-tetralone was subjected to a Schmidt reaction using sodium azide and sulfuric acid in chloroform/water, yielding 7-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. While this example demonstrates the fluorinated analog, the protocol is adaptable to methyl-substituted precursors. Key parameters include:

Acid-Catalyzed Cyclization of Amino Alcohols

Cyclization of γ-amino alcohols under acidic conditions offers a direct route to benzazepinones. For example, 3,4-dimethoxy-phenylacetic acid was condensed with aminoacetaldehyde dimethyl acetal in toluene, followed by acid-mediated cyclization to yield 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one. Introducing a methyl group at the 1-position would require substituting the starting material with a methyl-bearing analog, such as 3,4-dimethoxy-α-methylphenylacetic acid .

Critical factors for success include:

- Solvent selection : Toluene or xylene for immiscibility with water.

- Catalyst choice : Boron trifluoride or boric acid to accelerate cyclization.

- Reaction time : Extended stirring (12–24 hours) to ensure complete ring closure.

Microwave-Assisted Synthesis

Accelerated Ring-Closing Reactions

Microwave irradiation has revolutionized the synthesis of complex heterocycles by reducing reaction times and improving yields. A protocol for 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones employed microwave heating (140°C, 150 W) in propan-2-ol with sodium hydroxide, achieving cyclization within hours. Adapting this method for 1-methyl derivatives would involve substituting the aniline component with a methylated precursor.

Advantages of this approach include:

Solvent and Base Optimization

The choice of solvent and base significantly impacts microwave-assisted synthesis. Dimethylformamide (DMF) and sodium hydride have been used to facilitate N-alkylation steps in related benzazepinones. For methylation, methyl iodide or dimethyl sulfate could serve as alkylating agents under similar conditions.

Protective Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The Boc group is widely employed to protect amines during multi-step syntheses. In a procedure for N-(tert-butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one , di-tert-butyl pyrocarbonate was reacted with a methyl-substituted isoquinoline derivative in chloroform. Subsequent deprotection with trifluoroacetic acid yielded the target lactam.

Key considerations:

- Deprotection efficiency : Trifluoroacetic acid achieves near-quantitative Boc removal.

- Compatibility : Chloroform and methylene chloride are ideal solvents for acid-sensitive intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Schmidt Reaction | 11–35 | 6–24 hours | Simple setup; scalable | Low yield; hazardous reagents |

| Acid-Catalyzed | 40–65 | 12–48 hours | High purity; versatile precursors | Requires acidic conditions |

| Microwave-Assisted | 50–75 | 2–6 hours | Rapid; high efficiency | Specialized equipment needed |

| Boc Protection | 60–90 | 24–72 hours | Excellent regioselectivity | Multi-step; costlier reagents |

Q & A

Q. What are the established synthetic routes for 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization or substitution reactions. For example:

- Condensation methods : Reacting ortho-phenylenediamine derivatives with ketones or esters (e.g., ethyl acetoacetate) under acidic or basic conditions forms the benzazepinone core. Microwave-assisted reactions can improve efficiency and yield .

- Substitution strategies : Introducing methyl groups at the N1 position via alkylation using methyl halides or Mitsunobu reactions with alcohols.

- Key considerations : Solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalysts (e.g., Pd for cross-coupling) significantly affect regioselectivity and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for pharmacological studies).

- Spectroscopy :

- Elemental analysis : Matches experimental and theoretical C/H/N ratios (±0.4%).

Q. What stability profiles should be evaluated for this compound under laboratory conditions?

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic stability : Test in acidic (pH 2–3), neutral, and basic (pH 10–12) aqueous solutions. Lactam rings are prone to hydrolysis under strong acidic/basic conditions .

- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products. Store in amber vials if light-sensitive.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Substituent effects : Introduce halogens (e.g., Cl, F) or electron-withdrawing groups at the 7-position to enhance receptor binding affinity. For example, 3,3-dichloro analogs show improved activity in neurological assays .

- Stereochemistry : Enantiomeric separation (e.g., chiral HPLC) and testing to identify active stereoisomers. The (R)-configuration at C5 in related benzazepines enhances GABA receptor modulation .

- Bioisosteric replacements : Replace the lactam oxygen with sulfur (benzothiazepinones) to alter metabolic stability .

Q. What computational methods are suitable for predicting the binding modes of this compound to neurological targets?

- Docking studies : Use software like AutoDock Vina to model interactions with GABA or 5-HT receptors. Focus on hydrophobic pockets accommodating the methyl group and aromatic stacking with phenylalanine residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability.

Q. How can researchers resolve contradictions in reported biological activity data for benzazepinone derivatives?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., diazepam for GABA).

- Metabolic interference : Pre-treat samples with CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

- Data normalization : Express activity as % inhibition relative to vehicle controls ± SEM (n ≥ 3 replicates).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.